molecular formula C20H28O4 B8565022 Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene CAS No. 27136-15-8

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene

Cat. No.: B8565022
CAS No.: 27136-15-8
M. Wt: 332.4 g/mol
InChI Key: NZEWVJWONYBVFL-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene is a copolymer composed of three monomers: styrene, methyl methacrylate, and n-butyl acrylate. This compound is widely used in various industrial applications due to its unique properties, such as high impact resistance, transparency, and flexibility. The combination of these monomers results in a material that exhibits the beneficial characteristics of each component, making it suitable for a range of applications, including coatings, adhesives, and paints .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of styrene methyl methacrylate n-butyl acrylate typically involves emulsion polymerization. This process includes the following steps:

    Monomer Preparation: The monomers (styrene, methyl methacrylate, and n-butyl acrylate) are prepared and purified.

    Initiation: An initiator, such as benzoyl peroxide (BPO), is added to start the polymerization reaction.

    Polymerization: The monomers are polymerized in an aqueous medium with surfactants to stabilize the emulsion. .

Industrial Production Methods

In industrial settings, the production of styrene methyl methacrylate n-butyl acrylate involves large-scale emulsion polymerization reactors. The process is optimized for high yield and consistent quality. Key parameters, such as temperature, pH, and monomer ratios, are carefully controlled to produce copolymers with specific properties tailored to various applications .

Chemical Reactions Analysis

Types of Reactions

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Initiators: Benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN)

    Surfactants: Sodium dodecyl sulfate (SDS), nonionic surfactants

    Solvents: Water (for emulsion polymerization)

    Temperature: Typically between 60-80°C

    pH: Controlled to maintain stability and reactivity

Major Products Formed

The major product formed is the styrene methyl methacrylate n-butyl acrylate copolymer, which can be further processed into various forms, such as films, coatings, and adhesives .

Scientific Research Applications

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene has numerous applications in scientific research and industry:

Mechanism of Action

The mechanism of action of styrene methyl methacrylate n-butyl acrylate involves the polymerization of the monomers to form a copolymer with unique properties. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene is unique due to its combination of high impact resistance, transparency, and flexibility. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .

Properties

CAS No.

27136-15-8

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene

InChI

InChI=1S/C8H8.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3

InChI Key

NZEWVJWONYBVFL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1

physical_description

Liquid
White odorless powder;  [Arkema MSDS]

Related CAS

109216-33-3
27136-15-8
108501-19-5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Placed in a 1-liter capacity round reaction vessel were 400 g of deionized water, 3.6 g gum Arabic, and 3.6 g of lignosulfonic acid, and the vessel was set in a water bath. Then said vessel was equipped with a stirring device, a Dimroth condensing pipe, a dripping device, and a nitrogen supplying tube, and the resulting mixture was subjected to nitrogen bubbling while stirring, and was heated to 80° C. Thereafter, the nitrogen bubbling was replaced with a nitrogen gas flow, and a mixed monomer solution comprised of 81.2 g of styrene monomer, 18.8 g of n-butyl acrylate monomer, 25 g of methyl methacrylate monomer, and 0.6 g of benzoyl peroxide was added dropwise, and suspension polymerization was then carried out. After 18 hours, the reaction product was removed, washed with water, and filtered. The resulting reaction product was then dried. Thus styrene-n-butyl acrylate-methyl methacrylate copolymer (St-BA-MMA copolymer) was obtained as Compatibilizer S-1.
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gum
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3.6 g
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reactant
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lignosulfonic acid
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400 g
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Synthesis routes and methods II

Procedure details

20 Parts of the first copolymer, 6 parts of a Fischer-Tropsch wax formed from natural gas (trade name: FT-100, supplied by Shell MDS (Malaysia) Sdn. Bhd.) and 100 parts of xylene were placed in a flask and dissolved. The inner atmosphere of the flask was replaced with nitrogen gas, and the mixture was heated up to the boiling point of xylene. While the mixture was stirred under the reflux of xylene, a mixture containing 77 parts of styrene, 3 parts of methyl methacrylate, 14 parts of n-butyl acrylate and 3.5 parts of benzoyl peroxide (polymerization initiator) were dropwise added over 2 hours to carry out a solution polymerization. After the addition was completed, the reaction mixture was aged for 1 hour with stirring under the reflux of xylene, to give a styrene/methyl methacrylate/n-butyl acrylate (to be sometimes referred to as styrene/MMA/BA hereinafter) copolymer.
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